

Dinitramine and Dinitroaniline-Resistant Goosegrass: A Comparative Efficacy Analysis

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Compound of Interest

Compound Name: Dinitramine

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A comprehensive review of the challenges in controlling dinitroaniline-resistant goosegrass (*Eleusine indica*) and an evaluation of alternative herbicidal strategies, supported by experimental data.

Introduction

Goosegrass (*Eleusine indica*) is a troublesome weed in turfgrass and agricultural settings, known for its rapid development of resistance to various herbicide classes. Resistance to dinitroaniline (DNA) herbicides, a group of pre-emergent herbicides that includes **dinitramine**, is a significant concern.[1][2] This resistance is often conferred by a target-site mutation, specifically a threonine (Thr) to isoleucine (Ile) substitution at position 239 on the α -tubulin 1 (TUA1) protein, which prevents the herbicide from binding and disrupting microtubule formation.[3][4] This guide provides a comparative analysis of the efficacy of dinitroaniline herbicides, with a focus on **dinitramine**'s class, against resistant goosegrass populations and evaluates the performance of alternative chemical controls based on published experimental data.

Dinitroaniline Herbicides: Mode of Action and Resistance

Dinitramine belongs to the dinitroaniline (DNA) class of herbicides, which act as mitotic inhibitors.[5][6] Their primary mode of action is the disruption of microtubule assembly by binding to tubulin proteins.[4][6] This inhibition of microtubule formation prevents cell division

and ultimately leads to the death of susceptible plants during germination.[6][7] However, the widespread and repeated use of DNA herbicides has led to the selection of resistant goosegrass biotypes.[2]

Studies have confirmed high levels of resistance to various dinitroaniline herbicides in specific goosegrass populations. For instance, a biotype in South Carolina demonstrated resistance to seven different dinitroaniline herbicides.[1] Research in Georgia revealed that the prodiamine rate required for 50% control of a resistant goosegrass biotype was over 32 times greater than that needed for a susceptible biotype.[8]

Comparative Efficacy of Herbicides on Dinitroaniline-Resistant Goosegrass

Field and greenhouse studies have demonstrated the poor efficacy of dinitroaniline herbicides on resistant goosegrass and have identified several effective alternative herbicides with different modes of action. The following table summarizes the quantitative data from various studies on the control of dinitroaniline-resistant goosegrass.

Herbicide Class	Active Ingredient	Application Rate (kg ai ha ⁻¹)	Goosegrass Control (%)	Days After Treatment (DAT)	Study Location
Dinitroaniline	Prodiamine	1.12	< 20	-	Maryville, TN[3]
Dinitroaniline	Prodiamine & Dithiopyr	Sequential Applications	< 20	-	Griffin, GA
HPPD Inhibitor	Topramezone	0.0123 - 0.0368	72 - 89	50	Maryville, TN[3][9]
Sulfonylurea	Foramsulfuron	0.029 - 0.0436	22 - 23	50	Maryville, TN[3][9]
Cellulose Biosynthesis Inhibitor	Indaziflam	Single & Sequential	> 90	Both years of study	Griffin, GA
PPO Inhibitor	Oxadiazon	Single Application	> 85	-	Griffin, GA
PPO Inhibitor	Sulfentrazone	Single & Sequential	< 60 (Year 1), 94 (Year 2)	-	Griffin, GA
Chloroacetamide	Dimethenamid-P	1.68	< 50 (Year 1), > 90 (Year 2)	-	Griffin, GA[8]
Pyridine	Dithiopyr	Sequential Applications	< 20	-	Griffin, GA[8]

Experimental Protocols

The evaluation of herbicide efficacy on resistant goosegrass typically involves a combination of greenhouse and field experiments.

1. Greenhouse Resistance Confirmation:

- **Seed Collection:** Seeds are collected from suspected resistant and known susceptible goosegrass populations.

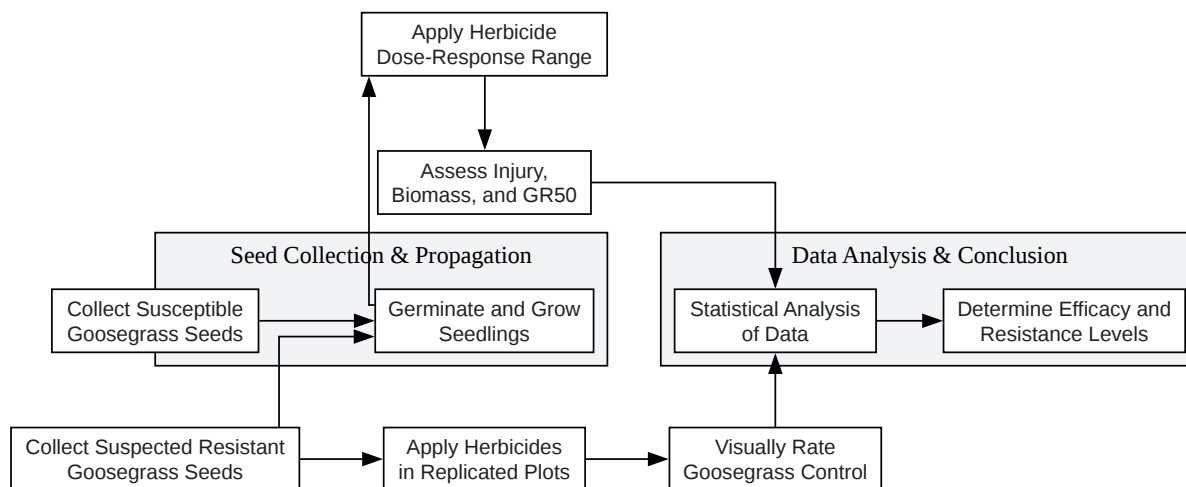
- **Plant Cultivation:** Seeds are germinated and grown in pots containing a suitable growing medium in a controlled greenhouse environment.
- **Herbicide Application:** A range of herbicide concentrations, including and exceeding the recommended field rates, are applied to the plants at a specific growth stage (e.g., two- to three-tiller stage).
- **Data Collection:** Plant injury, biomass reduction, or survival rates are recorded at set intervals after treatment (e.g., 21 and 42 days). The herbicide concentration required to cause 50% growth inhibition (GR_{50}) is often calculated to quantify the level of resistance.

2. Field Efficacy Trials:

- **Site Selection:** Field trials are conducted in areas with confirmed populations of dinitroaniline-resistant goosegrass.
- **Experimental Design:** A randomized complete block design with multiple replications is typically used.
- **Treatments:** Various pre- and post-emergence herbicides are applied at labeled rates. A non-treated control is included for comparison.
- **Data Collection:** Goosegrass control is visually rated on a scale of 0% (no control) to 100% (complete control) at different time points after application. Other parameters such as turfgrass injury may also be assessed.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the efficacy of herbicides on dinitroaniline-resistant goosegrass.

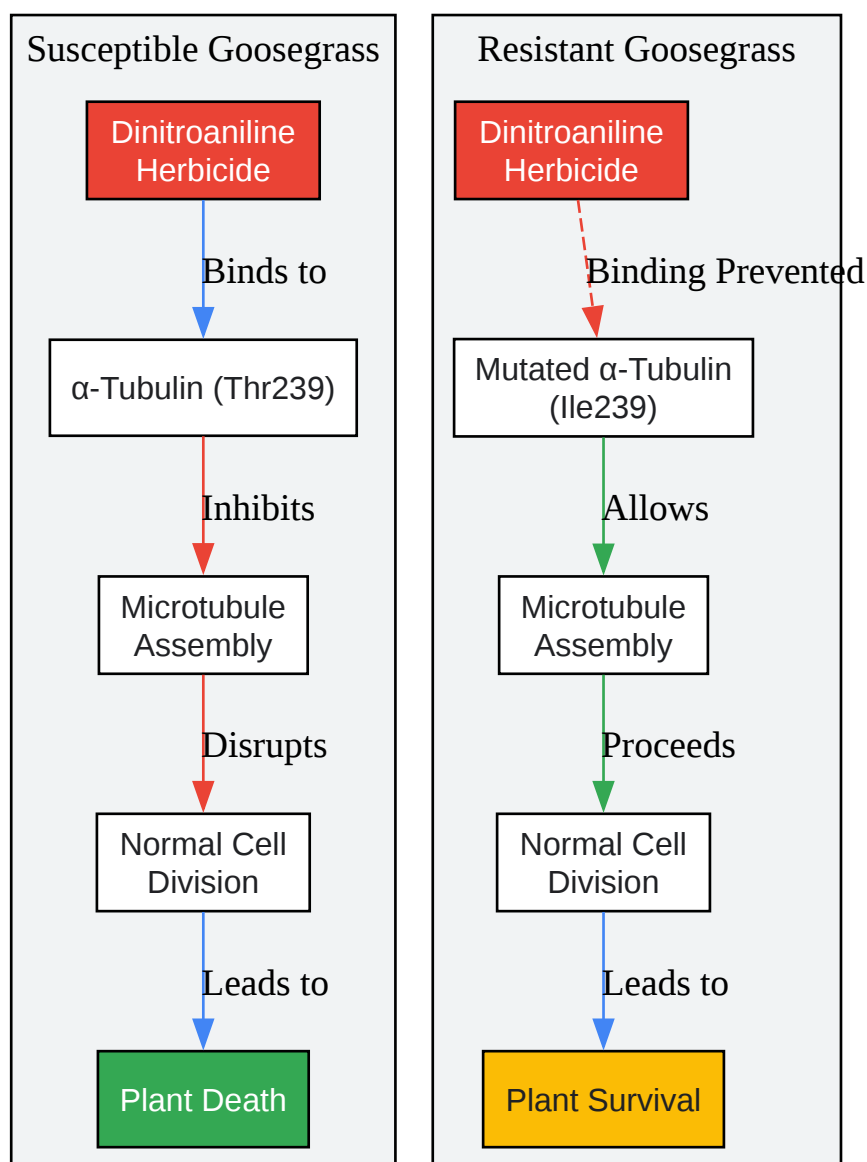


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Caption: Experimental workflow for evaluating herbicide efficacy.

Signaling Pathways and Resistance Mechanism

The resistance of goosegrass to dinitroaniline herbicides is not related to a signaling pathway but rather to a structural change in the target protein.



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Caption: Dinitroaniline resistance mechanism in goosegrass.

Conclusion

The available research indicates that **dinitramine**, as a member of the dinitroaniline class, is unlikely to be effective in controlling goosegrass populations that have developed resistance to other dinitroaniline herbicides like prodiamine and trifluralin. The target-site mutation in the α -tubulin protein provides broad cross-resistance within this herbicide family. For effective management of dinitroaniline-resistant goosegrass, researchers and turfgrass managers

should consider herbicides with alternative modes of action. Herbicides such as topramezone (an HPPD inhibitor) and indaziflam (a cellulose biosynthesis inhibitor) have demonstrated consistent and high levels of control in field studies.[3] The inconsistent performance of herbicides like sulfentrazone and dimethenamid-P highlights the importance of selecting appropriate chemical controls based on local resistance profiles and environmental conditions. [8] Continued monitoring for resistance and the strategic rotation of herbicides with different modes of action are crucial for the long-term sustainable management of goosegrass.

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